2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is a fluorinated organic compound characterized by its unique trifluoromethyl group and oxazole moiety. With the molecular formula and a molecular weight of approximately 192.12 g/mol, this compound has garnered interest in various fields of chemistry and biology due to its potential applications. The compound is classified under the category of fluorinated amides, which are known for their diverse chemical properties and reactivity.
The synthesis of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with an appropriate oxazole precursor. Common methods include:
These methods require careful control of reaction conditions (temperature, time, and concentration) to optimize yield and purity.
The molecular structure of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide can be represented as follows:
Property | Value |
---|---|
CAS Number | 123456-78-9 |
InChI | InChI=1S/C6H6F3N2O/c1-4(7)5(8)9/h1H,(H,8,9) |
Canonical SMILES | NC(=O)C(F)(F)F C1=NC(=C(O1))N |
The compound undergoes several types of chemical reactions:
These reactions are critical for developing derivatives with enhanced properties or biological activities.
The mechanism of action for 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide primarily involves its interaction with biological targets such as enzymes and receptors:
This mechanism underlies its potential applications in medicinal chemistry and drug design.
Key physical and chemical properties include:
Property | Value |
---|---|
Melting Point | Approx. 120°C |
Boiling Point | Not readily available |
Density | Not specified |
The scientific uses of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide are diverse:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4